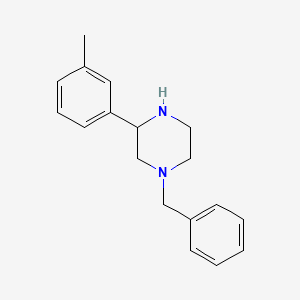
1-Bencil-3-(3-metilfenil)piperazina
Descripción general
Descripción
1-Benzyl-3-(3-methylphenyl)piperazine is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-3-(3-methylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-(3-methylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potenciadores de la Permeabilidad Intestinal
Los derivados de fenilpiperazina, incluyendo “1-Bencil-3-(3-metilfenil)piperazina”, han sido estudiados por su potencial como potenciadores de la permeabilidad intestinal . Estos compuestos pueden mejorar el transporte de terapéuticos macromoleculares a través del epitelio intestinal hacia el torrente sanguíneo, lo cual es un obstáculo importante que impide la administración oral de estos terapéuticos . En particular, la 1-fenilpiperazina y sus derivados han demostrado mejorar el transporte transepitelial con mínima citotoxicidad .
Sistemas de Liberación de Fármacos
El compuesto también se está explorando en el desarrollo de sistemas de liberación de fármacos. Se ha encontrado que ciertas sustituciones en el anillo fenilo de la molécula pueden aumentar significativamente la toxicidad, mientras que las sustituciones alifáticas resultan en perfiles de eficacia y toxicidad comparables a la 1-fenilpiperazina . Esto sugiere que “this compound” y sus derivados podrían utilizarse para diseñar sistemas de liberación de fármacos más eficaces y seguros .
Fabricación de Antidepresivos
“this compound” es un intermedio útil en la preparación del antidepresivo Mirtazapina . La Mirtazapina es un fármaco antidepresivo adecuado para la administración oral, y el proceso para prepararla implica el uso de “this compound” como intermedio .
Síntesis Química
El compuesto también se utiliza en la síntesis química. Por ejemplo, se utiliza en la preparación de 1-Metil-3-fenilpiperazina, un compuesto que tiene diversas aplicaciones en la industria farmacéutica .
Investigación sobre Familias Moleculares
“this compound” pertenece a la familia molecular de las piperazinas, que están siendo estudiadas extensamente por sus diversas actividades biológicas. El estudio de este compuesto y sus derivados contribuye a la comprensión de las relaciones estructura-función dentro de esta familia molecular .
Desarrollo de Nuevos Derivados de Piperazina
El compuesto se utiliza en el desarrollo de nuevos derivados de piperazina. Por ejemplo, un nuevo derivado de piperazina, 4-Bencil-1-metil-2-oxo-3-fenilpiperazina, ha sido sintetizado utilizando “this compound” como material de partida .
Análisis Bioquímico
Biochemical Properties
1-Benzyl-3-(3-methylphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to affect the activity of certain enzymes, leading to changes in biochemical pathways. For example, it may inhibit or activate specific enzymes, thereby altering the metabolic processes within cells. The interactions between 1-Benzyl-3-(3-methylphenyl)piperazine and these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications .
Cellular Effects
1-Benzyl-3-(3-methylphenyl)piperazine has been observed to influence various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 1-Benzyl-3-(3-methylphenyl)piperazine can alter gene expression, resulting in the upregulation or downregulation of certain genes. These effects on cellular processes are essential for understanding the compound’s potential therapeutic and toxicological implications .
Molecular Mechanism
The molecular mechanism of 1-Benzyl-3-(3-methylphenyl)piperazine involves its interactions with various biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptors, thereby modulating their signaling pathways. Additionally, 1-Benzyl-3-(3-methylphenyl)piperazine can inhibit or activate enzymes, resulting in changes in biochemical reactions. These molecular interactions are critical for understanding the compound’s mechanism of action and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(3-methylphenyl)piperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-3-(3-methylphenyl)piperazine can undergo degradation over time, leading to changes in its activity. Additionally, the compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies. These temporal effects are essential for understanding the compound’s stability and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(3-methylphenyl)piperazine vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal effects, while higher doses can lead to significant changes in cellular function. Additionally, high doses of 1-Benzyl-3-(3-methylphenyl)piperazine may result in toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications. These dosage effects are crucial for understanding the compound’s safety and efficacy in animal models .
Metabolic Pathways
1-Benzyl-3-(3-methylphenyl)piperazine is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, it may be metabolized by certain enzymes, resulting in the formation of metabolites that can further influence biochemical reactions. Understanding the metabolic pathways of 1-Benzyl-3-(3-methylphenyl)piperazine is essential for determining its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-Benzyl-3-(3-methylphenyl)piperazine within cells and tissues are important factors that influence its activity and function. The compound can interact with specific transporters or binding proteins, leading to its localization and accumulation in certain cellular compartments. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-Benzyl-3-(3-methylphenyl)piperazine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-benzyl-3-(3-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-6-5-9-17(12-15)18-14-20(11-10-19-18)13-16-7-3-2-4-8-16/h2-9,12,18-19H,10-11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGUGUDPGYZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B1468215.png)
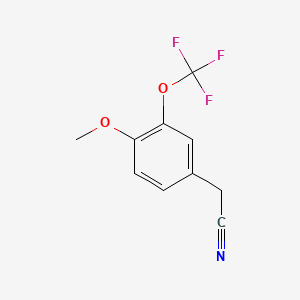

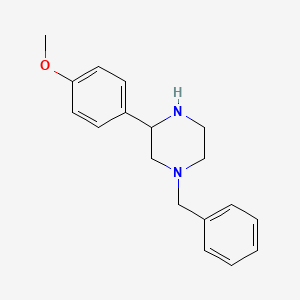
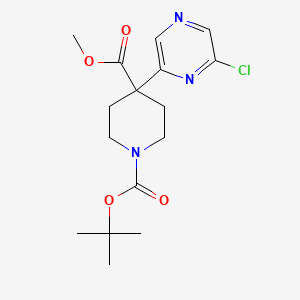

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone](/img/structure/B1468225.png)
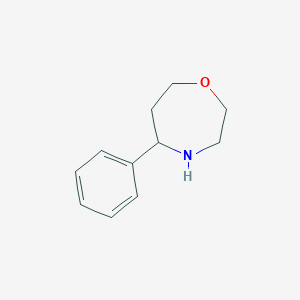
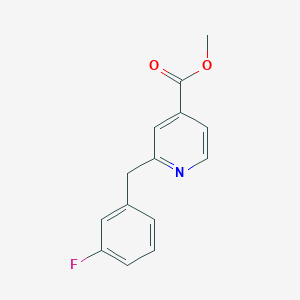
![4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B1468229.png)


![1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone](/img/structure/B1468236.png)
